Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate is a chemical compound with the molecular formula and a molecular weight of 212.29 g/mol. It is classified as a carbamate, which is a group of compounds derived from carbamic acid. The compound's IUPAC name reflects its complex bicyclic structure, indicating specific stereochemistry at the nitrogen and carbon centers involved in the bicyclic framework.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Benchchem, where it is listed under the CAS number 1931962-94-5. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities due to its unique structural properties and potential applications in scientific research .
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate belongs to the class of carbamates. Carbamates are esters or salts of carbamic acid and are known for their versatility in various chemical reactions and biological activities. This compound's bicyclic structure contributes to its distinct reactivity profile compared to other carbamates.
The synthesis of tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine under controlled conditions. This method ensures that the desired product is formed with high purity.
The reaction conditions generally include:
Purification methods such as recrystallization or chromatography are often utilized to isolate the product and achieve high purity levels (typically above 95%) .
The molecular structure of tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate features a bicyclic framework with specific stereochemical configurations at key positions:
Key structural data includes:
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate can participate in various chemical reactions typical for carbamates:
The reactivity of this compound is influenced by its steric hindrance due to the bulky tert-butyl group, which can affect reaction rates and pathways compared to less hindered carbamates .
The mechanism of action for tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate in biological systems may involve interactions with specific enzymes or receptors due to its structural features:
Research indicates that compounds with similar structures have shown potential for inhibiting specific biological pathways, making this compound a candidate for further investigation in medicinal chemistry .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data on these properties can be found in chemical databases such as PubChem .
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate has potential applications in various scientific fields:
The exploration of this compound's applications continues as researchers seek to leverage its unique characteristics for innovative solutions in pharmaceuticals and biochemistry .
The construction of the 2-azabicyclo[2.2.1]heptane core demands precise stereocontrol to establish the (1S,4S,7S) configuration essential for pharmaceutical applications. A widely adopted route begins with a cycloaddition reaction between cyclopenta-1,3-diene and ethyl glyoxylate, catalyzed by ammonium chloride at 0–5°C. This step generates diastereomeric bicyclic intermediates, where temperature control minimizes undesired stereochemical byproducts . Subsequent hydrogenation under chiral catalysis (e.g., (R)-1-phenylethylamine) selectively yields the exo-oriented 3S-isomer, critical for biological activity. The rigid bridgehead structure inherently favors exo product formation, but chiral auxiliaries elevate enantiomeric excess (ee) to >98% [6]. For the (1S,4S,7S) enantiomer, chromatographic separation of diastereomers after Boc protection is necessary, as minor endo forms exhibit distinct physicochemical properties .
The Boc group serves dual roles in azabicycloheptane chemistry: it shields the secondary amine during synthetic manipulations and enhances solubility for purification. Protection typically employs di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic 4-dimethylaminopyridine (DMAP), achieving >95% yields under ambient conditions [5]. Unlike benzyl or Fmoc alternatives, the Boc group resists side reactions during hydrogenation—a key advantage given the scaffold’s unsaturated bonds . Deprotection leverages acidolysis (e.g., HCl in dioxane or trifluoroacetic acid), regenerating the amine without scaffold degradation [5] [8]. Notably, the bicyclic framework’s rigidity suppresses intramolecular cyclization, a common issue with linear amine-protecting groups .
Steric hindrance from the [2.2.1] bicyclic system complicates Boc installation on the bridgehead nitrogen. Standard protocols fail due to the amine’s inaccessibility, necessitating optimized conditions:
Table 1: Optimization of Boc Protection Under Steric Hindrance
Condition | Standard Protocol | Optimized Protocol | Impact |
---|---|---|---|
Solvent | Dichloromethane | Acetonitrile | ↑ Yield by 25% |
Temperature | 25°C | –20°C | Prevents epimerization |
Boc₂O Equivalents | 1.0 | 1.5 | Ensures complete reaction |
Catalyst | None | DMAP (0.1 equiv) | ↑ Reaction rate 3-fold |
Solution-phase synthesis dominates large-scale production of this carbamate. Key steps—cycloaddition, hydrogenation, and Boc protection—proceed in sequential reactors with intermediate crystallizations, achieving 40–45% overall yield and >97% purity [5]. Chromatography remains essential for diastereomer separation, though it limits throughput [6].
Solid-phase approaches anchor intermediates to resins (e.g., Wang resin) for peptide couplings, as exemplified in Carfilzomib synthesis [5]. While automation-friendly and high-yielding (80–95% per step), the method suffers from scalability issues and resin costs. Final cleavage often introduces impurities, necessitating additional purifications [5].
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | Inference |
---|---|---|---|
Overall Yield | 40–45% | 30–35% | Solution preferred for scale-up |
Purity | >97% (after crystallization) | 85–90% (post-cleavage) | Solution reduces purification burden |
Stereochemical Control | Chromatography-dependent | In-resin tuning | Solid phase offers modularity |
Scalability | Multi-kilogram feasible | Milligram to gram | Solution enables industrial production |
Key Limitation | Diastereomer separation | Resin cost/cleavage | Economic factors favor solution phase |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6